(S)-2,2,2-Trifluoro-1-(5-(trifluoromethyl)-1H-indol-3-YL)ethan-1-amine
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Overview
Description
(S)-2,2,2-Trifluoro-1-(5-(trifluoromethyl)-1H-indol-3-YL)ethan-1-amine is a compound characterized by the presence of trifluoromethyl groups and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,2,2-Trifluoro-1-(5-(trifluoromethyl)-1H-indol-3-YL)ethan-1-amine typically involves the trifluoromethylation of secondary amines. One method involves the use of CF3SO2Na (sodium trifluoromethanesulfinate) as a trifluoromethylating agent. This method is advantageous due to its good functional group tolerance, mild conditions, and the use of inexpensive or easy-to-handle materials .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and other advanced manufacturing techniques could be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-2,2,2-Trifluoro-1-(5-(trifluoromethyl)-1H-indol-3-YL)ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl groups and the indole moiety can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized indole derivatives, while substitution reactions can produce a wide range of substituted indole compounds.
Scientific Research Applications
(S)-2,2,2-Trifluoro-1-(5-(trifluoromethyl)-1H-indol-3-YL)ethan-1-amine has several scientific research applications:
Biology: It is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: The compound’s unique chemical properties make it a candidate for drug development, particularly in the design of molecules with improved pharmacokinetic properties.
Industry: It is used in the development of materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of (S)-2,2,2-Trifluoro-1-(5-(trifluoromethyl)-1H-indol-3-YL)ethan-1-amine involves its interaction with molecular targets through its trifluoromethyl groups and indole moiety. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Bis(trifluoromethyl)bromobenzene
- 2,5-Bis(trifluoromethyl)bromobenzene
- 3,5-Bis(trifluoromethyl)benzonitrile
Uniqueness
Compared to other similar compounds, it offers a unique balance of reactivity and stability, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C11H8F6N2 |
---|---|
Molecular Weight |
282.18 g/mol |
IUPAC Name |
(1S)-2,2,2-trifluoro-1-[5-(trifluoromethyl)-1H-indol-3-yl]ethanamine |
InChI |
InChI=1S/C11H8F6N2/c12-10(13,14)5-1-2-8-6(3-5)7(4-19-8)9(18)11(15,16)17/h1-4,9,19H,18H2/t9-/m0/s1 |
InChI Key |
DDGXSVHOGNIMRO-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=CN2)[C@@H](C(F)(F)F)N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=CN2)C(C(F)(F)F)N |
Origin of Product |
United States |
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